

4-(Benzyloxy)piperidine hydrochloride molecular weight

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Compound of Interest

Compound Name: 4-(Benzyloxy)piperidine
hydrochloride

Cat. No.: B113041

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An In-Depth Technical Guide to **4-(Benzyloxy)piperidine Hydrochloride**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone privileged structure, integral to the architecture of numerous therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable scaffold in drug design. This guide focuses on a particularly versatile derivative, **4-(Benzyloxy)piperidine hydrochloride** (CAS No: 81151-68-0). This compound serves as a crucial intermediate, providing a robust platform for the synthesis of complex molecules targeting a range of biological pathways.

The strategic placement of the benzyloxy group at the 4-position offers a unique combination of steric and electronic properties. The benzyl ether linkage is relatively stable under a variety of reaction conditions, yet it can be cleaved under specific hydrogenolysis conditions, offering a latent hydroxyl group for further functionalization. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a preferred reagent in multi-step synthetic campaigns.

This document provides an in-depth exploration of **4-(Benzyloxy)piperidine hydrochloride**, from its fundamental physicochemical properties to its synthesis, analytical characterization, and critical role as a building block in the development of novel therapeutics, particularly in the realm of neuroscience.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and process development. The key properties of **4-(Benzyloxy)piperidine hydrochloride** are summarized in the table below. The hydrochloride salt form confers moderate aqueous solubility and crystallinity, simplifying its handling and purification compared to the free base, which typically presents as an oil.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ ClNO	[1]
Molecular Weight	227.73 g/mol	[1]
CAS Number	81151-68-0	[1]
Appearance	White to off-white crystalline solid	Inferred
Melting Point	Not consistently reported	
Solubility	Soluble in water, methanol, DMSO	Inferred
Storage Conditions	Store at -20°C, protect from light	[1][2]

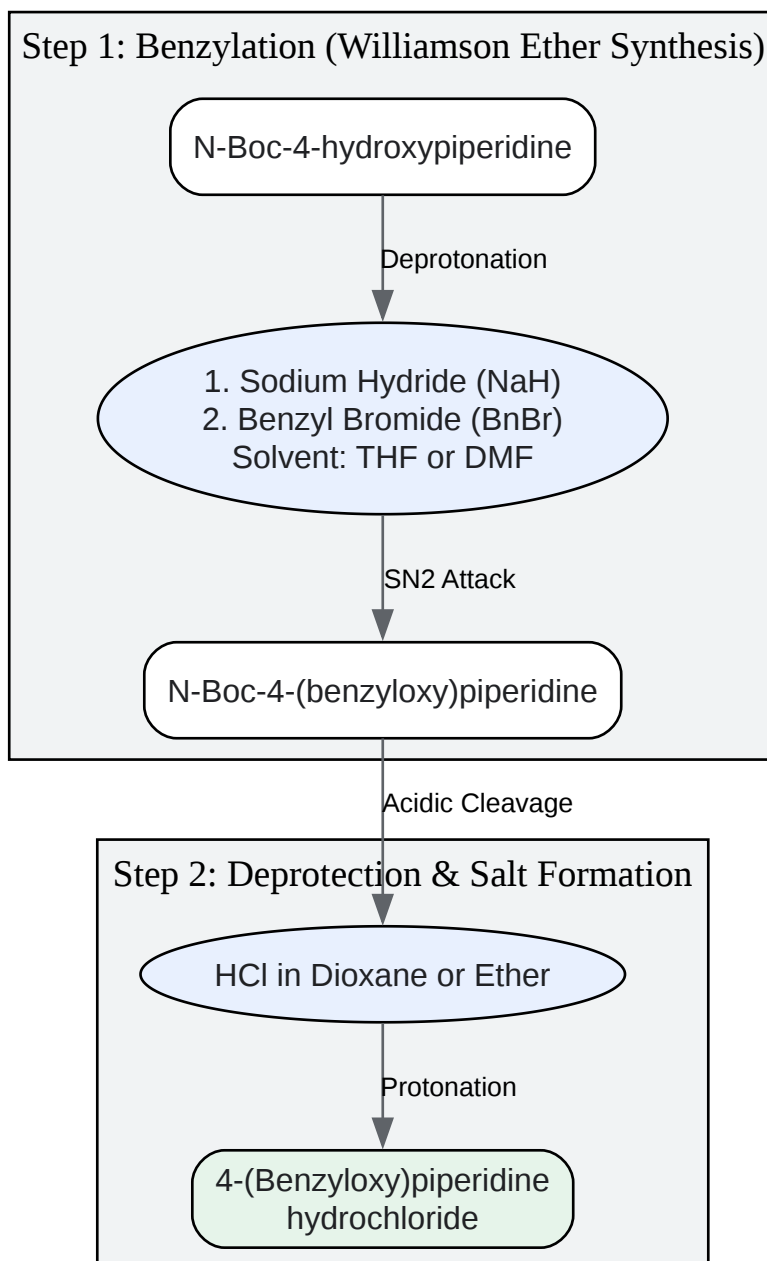
Note: While a specific melting point is not consistently reported across suppliers, crystalline hydrochloride salts of piperidines typically exhibit sharp melting points.

Synthesis and Purification

The synthesis of **4-(Benzyloxy)piperidine hydrochloride** is a well-established process that can be approached from several starting materials. A common and efficient strategy involves a two-step sequence starting from a commercially available, nitrogen-protected 4-

hydroxypiperidine derivative. This approach provides excellent control over the reaction and typically results in high yields.

The core of the synthesis is the formation of the benzyl ether via a Williamson ether synthesis, a robust and widely used S_N2 reaction.^{[3][4][5]} This is followed by the removal of the nitrogen-protecting group and subsequent salt formation.



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Caption: Synthetic workflow for **4-(Benzyloxy)piperidine hydrochloride**.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of benzyloxy piperidine derivatives.[6]

Step 1: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

- To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
 - **Causality Insight:** The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. Conducting the reaction at 0 °C controls the exothermicity of the deprotonation step.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
- Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure tert-butyl 4-(benzyloxy)piperidine-1-carboxylate.

Step 2: Synthesis of **4-(Benzyloxy)piperidine hydrochloride**

- Dissolve the purified product from Step 1 in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or ethyl acetate.
- To this solution, add an excess of a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 3-5 equivalents) at room temperature.
 - Causality Insight: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. The use of anhydrous HCl in an organic solvent ensures the cleavage of the Boc group and the simultaneous in-situ formation of the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
- Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.
- Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield **4-(Benzyloxy)piperidine hydrochloride**.

Applications in Drug Development

4-(Benzyloxy)piperidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its structure is a key pharmacophore in compounds designed to interact with central nervous system (CNS) targets.

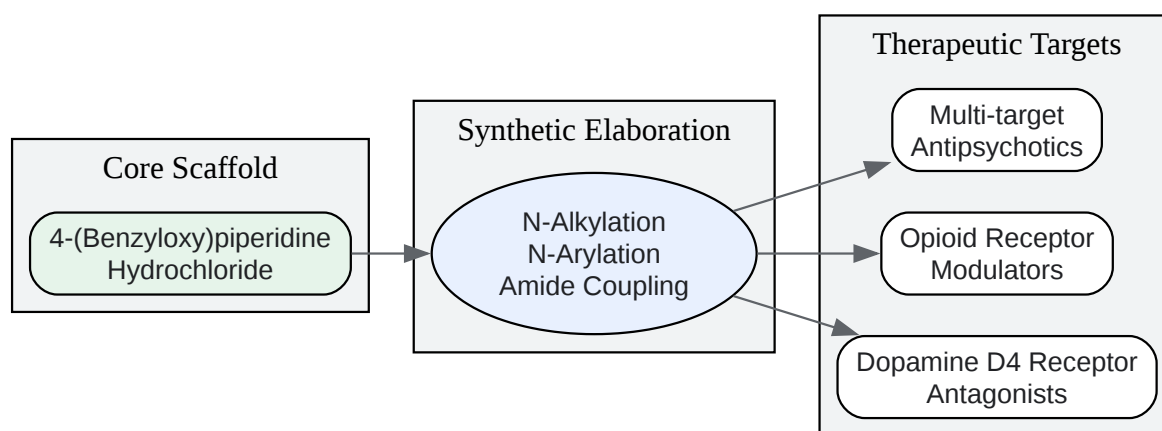
Scaffold for Dopamine D₄ Receptor Antagonists

Recent research has highlighted the potential of the 4-benzyloxypiperidine scaffold in the development of selective antagonists for the dopamine D₄ receptor (D₄R).^[6] The D₄R is implicated in the pathophysiology of conditions like Parkinson's disease and schizophrenia. The benzyloxy group can engage in crucial π - π stacking interactions within the receptor's binding pocket, while the piperidine nitrogen acts as a key hydrogen bond acceptor.

Researchers have utilized 4-(benzyloxy)piperidine as a core structure, elaborating on the piperidine nitrogen with various substituted benzyl groups to optimize potency and selectivity against other dopamine receptor subtypes.^[6] This work demonstrates the compound's utility as a starting point for generating libraries of related analogs for structure-activity relationship (SAR) studies.

Intermediate for Analgesics and Antipsychotics

The piperidine moiety is prevalent in a wide array of analgesics (e.g., fentanyl derivatives) and antipsychotic medications (e.g., haloperidol). While not always a direct precursor, **4-(benzyloxy)piperidine hydrochloride** represents a strategic intermediate. The benzyloxy group can act as a masked hydroxyl, allowing for its introduction later in a synthetic sequence after other sensitive transformations have been performed. This synthetic strategy is crucial for building molecular complexity.^[7]



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Caption: Role of 4-(Benzyloxy)piperidine HCl in drug development.

Analytical Characterization

Confirming the identity and purity of **4-(Benzyloxy)piperidine hydrochloride** is essential for its use in regulated research and development environments. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. While a publicly available spectrum is not readily accessible, the expected signals can be reliably predicted based on the molecular structure and data from analogous compounds.

- ^1H NMR (Expected Signals, in CDCl_3 or DMSO-d_6):
 - ~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
 - ~4.5 ppm (singlet, 2H): Methylene protons of the benzyl group ($-\text{O}-\text{CH}_2-\text{Ph}$).
 - ~3.5-3.7 ppm (multiplet, 1H): Proton at the 4-position of the piperidine ring ($-\text{CH}-\text{O}-$).
 - ~3.0-3.3 ppm (multiplet, 2H): Axial protons at the 2- and 6-positions of the piperidine ring.
 - ~2.7-2.9 ppm (multiplet, 2H): Equatorial protons at the 2- and 6-positions of the piperidine ring.
 - ~1.8-2.1 ppm (multiplet, 2H): Axial protons at the 3- and 5-positions.
 - ~1.5-1.7 ppm (multiplet, 2H): Equatorial protons at the 3- and 5-positions.
 - Broad singlet (variable, 1H): N-H proton of the piperidinium ion.
- ^{13}C NMR (Expected Signals):
 - ~138 ppm: Quaternary aromatic carbon of the benzyl group.
 - ~127-129 ppm: Aromatic CH carbons of the benzyl group.
 - ~75 ppm: Carbon at the 4-position of the piperidine ring ($-\text{CH}-\text{O}-$).
 - ~70 ppm: Methylene carbon of the benzyl group ($-\text{O}-\text{CH}_2-\text{Ph}$).
 - ~45 ppm: Carbons at the 2- and 6-positions of the piperidine ring.
 - ~30 ppm: Carbons at the 3- and 5-positions of the piperidine ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion for the free base.

- Expected $[\text{M}+\text{H}]^+$: $m/z = 192.1383$ (for $\text{C}_{12}\text{H}_{17}\text{NO}$)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-(Benzyloxy)piperidine hydrochloride**.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended to ensure stability.^[1]
- First Aid:
 - Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
 - Skin Contact: Wash off with soap and plenty of water.
 - Inhalation: Move to fresh air.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier before use.

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